(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a cyclohexylsulfamoyl group, a phenyl ring, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide typically involves a multi-step process:
Formation of the Sulfamoyl Group: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl group.
Aryl Substitution: The cyclohexylsulfamoyl group is then introduced to a phenyl ring through an electrophilic aromatic substitution reaction.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety by reacting the substituted phenyl compound with furan-2-carbaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-cyclohexylsulfamoyl)phenyl)acrylamide: Lacks the furan ring, which may affect its biological activity.
N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in research.
Properties
IUPAC Name |
(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIHMFUAKRXFA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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